molecular formula C20H30N4O2 B12591685 5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-36-3

5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine

Cat. No.: B12591685
CAS No.: 650606-36-3
M. Wt: 358.5 g/mol
InChI Key: IRPRUHSICYVWIG-UHFFFAOYSA-N
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Description

5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors such as amidines and ketones.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of nucleotides . This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hexyloxy and propoxyphenyl groups differentiates it from other pyrimidine derivatives and may enhance its binding affinity and selectivity for certain molecular targets.

Properties

CAS No.

650606-36-3

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

IUPAC Name

5-[(3-hexoxy-4-propoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C20H30N4O2/c1-3-5-6-7-11-26-18-13-15(8-9-17(18)25-10-4-2)12-16-14-23-20(22)24-19(16)21/h8-9,13-14H,3-7,10-12H2,1-2H3,(H4,21,22,23,24)

InChI Key

IRPRUHSICYVWIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCCC

Origin of Product

United States

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